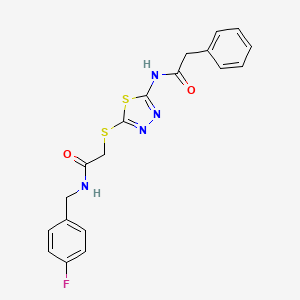
N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-fluorobenzyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound classified within the thiadiazole derivatives. Its unique structure, which combines a thiadiazole ring with acetamide and fluorobenzyl moieties, suggests significant potential for biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, focusing on its anticancer activity and interactions with cellular pathways.
Chemical Structure and Properties
The compound's molecular formula is C17H18FN3OS2, with a molecular weight of approximately 329.41 g/mol. The structure includes:
- Thiadiazole ring : Known for its diverse biological activities.
- Acetamide group : Involved in various biochemical reactions.
- Fluorobenzyl moiety : Enhances lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit notable anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines, including:
- Breast Adenocarcinoma (MCF-7)
- Hepatocellular Carcinoma (HepG2)
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis through mechanisms such as:
- Tubulin Polymerization Inhibition : Disrupts microtubule dynamics essential for mitosis.
- Kinase Inhibition : Interferes with signaling pathways that promote cancer cell survival and proliferation.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated the effectiveness of this compound against cancer cell lines. The median inhibitory concentration (IC50) values indicate its potency:
These results suggest that modifications to the chemical structure can significantly enhance anticancer activity.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that specific substitutions on the thiadiazole scaffold can lead to increased potency. For instance, substituting different functional groups on the phenyl ring has been shown to alter the IC50 values dramatically:
| Compound Name | Structural Feature | IC50 (µg/mL) |
|---|---|---|
| Compound A | Para-substituted | 10.10 |
| Compound B | Ortho-substituted | 5.36 |
| Compound C | Benzyl moiety | 3.21 |
This highlights the importance of structural modifications in enhancing biological activity.
The mechanisms through which this compound exerts its effects include:
- Binding to Proteins : Docking studies indicate strong binding affinity to kinases involved in cancer progression.
- Disruption of Microtubule Dynamics : By interacting with tubulin, it prevents proper mitotic spindle formation.
Case Studies and Comparative Analysis
Several studies have documented the biological activities of structurally similar compounds. For example:
-
5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole : Exhibits anticancer activity against various cell lines.
Compound Name Biological Activity 5-[2-(N-(Substituted phenyl)acetamide)]amino Anticancer activity N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole Cytotoxic effects on leukemia cells
These comparisons underscore the potential of this compound as a lead compound for further drug development.
Propriétés
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S2/c20-15-8-6-14(7-9-15)11-21-17(26)12-27-19-24-23-18(28-19)22-16(25)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVMFVPHQNZZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














